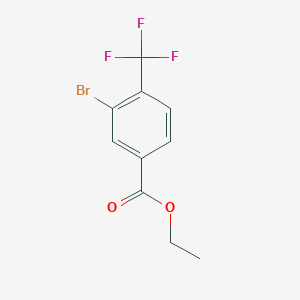

Ethyl 3-bromo-4-(trifluoromethyl)benzoate

Vue d'ensemble

Description

Ethyl 3-bromo-4-(trifluoromethyl)benzoate is a chemical compound with the CAS Number: 1214386-97-6 . It has a molecular weight of 297.07 . The compound is typically stored at room temperature and is a colorless to pale-yellow to yellow-brown liquid .

Molecular Structure Analysis

The InChI code for Ethyl 3-bromo-4-(trifluoromethyl)benzoate is 1S/C10H8BrF3O2/c1-2-16-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h3-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

Ethyl 3-bromo-4-(trifluoromethyl)benzoate is a colorless to pale-yellow to yellow-brown liquid . It is typically stored at room temperature .Applications De Recherche Scientifique

Organic Synthesis

Ethyl 3-bromo-4-(trifluoromethyl)benzoate is a valuable reagent in organic synthesis. It serves as an intermediate for constructing complex molecular frameworks due to its reactive bromo and ester groups. This compound can undergo various reactions, including free radical bromination and nucleophilic substitution, which are pivotal in creating pharmaceuticals and agrochemicals .

Pharmaceutical Research

In pharmaceutical research, this compound is utilized for synthesizing various drug candidates. Its trifluoromethyl group is particularly significant as it can improve the metabolic stability and bioavailability of potential medications. Researchers leverage this compound to develop treatments for diseases like cancer and HIV .

Material Science

Ethyl 3-bromo-4-(trifluoromethyl)benzoate plays a role in material science, particularly in the development of new polymeric materials. Its incorporation into polymers can impart unique properties like resistance to degradation and thermal stability, which are essential for advanced materials .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard or reference material in chromatographic analysis. Its distinct chemical structure allows for accurate quantification and identification of similar compounds in complex mixtures, aiding in the analysis of environmental samples and pharmaceuticals .

Biochemistry

The compound’s role in biochemistry includes the study of enzyme-catalyzed reactions where it can act as a substrate or inhibitor. Understanding its interactions with biological molecules contributes to the knowledge of metabolic pathways and the design of enzyme-targeted drugs.

Environmental Studies

Ethyl 3-bromo-4-(trifluoromethyl)benzoate is also studied for its environmental impact. Research in this field examines its breakdown products, persistence in the environment, and potential effects on ecosystems. This information is crucial for assessing the environmental safety of chemicals released into nature .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing the compound’s dust/fume/gas/mist/vapors/spray and using it only in well-ventilated areas .

Propriétés

IUPAC Name |

ethyl 3-bromo-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF3O2/c1-2-16-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSHWYNATMAQHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673256 | |

| Record name | Ethyl 3-bromo-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-bromo-4-(trifluoromethyl)benzoate | |

CAS RN |

1214386-97-6 | |

| Record name | Ethyl 3-bromo-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1420718.png)